molecular formula C10H7FO4 B11892985 (S)-6-Fluoro-4-oxochroman-2-carboxylic acid CAS No. 118803-69-3

(S)-6-Fluoro-4-oxochroman-2-carboxylic acid

カタログ番号: B11892985
CAS番号: 118803-69-3
分子量: 210.16 g/mol
InChIキー: BWXXHZKFLLLJQP-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-6-Fluoro-4-oxochroman-2-carboxylic acid (CAS 118803-69-3) is a high-value chiral building block in pharmaceutical research. Its primary and well-documented application is as a key synthetic intermediate in the preparation of Fidarestat , a potent aldose reductase inhibitor studied for the treatment of diabetic complications . The compound features a chroman-4-one core structure, and its (S)-enantiomer is critical for achieving the desired biological activity in the final active pharmaceutical ingredient (API). Crystallographic studies confirm that the molecule's dihydropyranone ring adopts an envelope conformation, with the asymmetric carbon atom in the flap position . In the solid state, the molecules form zigzag chains through O—H⋯O hydrogen bonds and C—H⋯π interactions . Beyond its role in Fidarestat synthesis, chroman-4-one derivatives are also investigated as potent, selective, and orally available inverse agonists of the retinoic acid receptor-related orphan receptor γt (RORγt) , a target for autoimmune diseases. Modern, efficient enzymatic resolution methods have been developed to produce this and related fluorinated chroman carboxylic acids with high enantiomeric excess, highlighting their ongoing importance in green chemistry and chiral synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

CAS番号

118803-69-3

分子式

C10H7FO4

分子量

210.16 g/mol

IUPAC名

(2S)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid

InChI

InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m0/s1

InChIキー

BWXXHZKFLLLJQP-VIFPVBQESA-N

異性体SMILES

C1[C@H](OC2=C(C1=O)C=C(C=C2)F)C(=O)O

正規SMILES

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O

製品の起源

United States

準備方法

合成経路と反応条件

(S)-6-フルオロ-4-オキソクロマン-2-カルボン酸の合成は、通常、以下の手順を伴います。

    出発物質: 合成は、適切なクロマン誘導体から開始されます。

    フッ素化: 6位へのフッ素原子の導入は、セレクトフルオロなどの求電子性フッ素化剤を用いて行うことができます。

    酸化: クロマン環は、4位にオキソ基を導入するために酸化されます。これは、PCC(ピリジニウムクロロクロメート)などの酸化剤を用いて行うことができます。

    カルボキシル化: カルボン酸基は、グリニャール試薬を用いたカルボキシル化反応によって、通常、2位に導入されます。その後、酸性処理が行われます。

工業的生産方法

(S)-6-フルオロ-4-オキソクロマン-2-カルボン酸の工業的生産は、同様の合成経路を含む場合がありますが、大規模生産に最適化されています。これには、高収率と高純度を確保するための連続フロー反応器と自動合成の使用が含まれます。

化学反応の分析

Hydrogenation Reactions

The ketone group at position 4 undergoes catalytic hydrogenation to form secondary alcohols. This reaction is critical for modifying the compound’s bioactivity.

Example Reaction
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid + H₂ (2.0 MPa) → (S)-6-Fluoro-4-hydroxychroman-2-carboxylic acid

Reaction Parameter Value
Catalyst5% Pd/C (wet, 50% moisture)
SolventGlacial acetic acid
Temperature70–80°C
Yield88.4%
Purity99.8%

This reaction is conducted in a biphasic system (aqueous–toluene) under high-pressure hydrogenation. The Pd/C catalyst facilitates selective reduction of the ketone without affecting the carboxylic acid group .

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing lipophilicity for drug delivery applications.

Example Reaction
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid + Methanol (H⁺) → Methyl (S)-6-Fluoro-4-oxochroman-2-carboxylate

Reaction Parameter Value
CatalystSulfuric acid
SolventMethanol
Temperature25–30°C
Yield85%

Esterification is reversible and often driven by excess alcohol. The methyl ester derivative is a key intermediate in enzymatic resolution processes .

Enzymatic Hydrolysis

Enantioselective hydrolysis of ester derivatives enables the production of optically pure (S)- and (R)-enantiomers.

Example Reaction
Racemic Methyl 6-Fluoro-chroman-2-carboxylate + H₂O → (S)-6-Fluoro-4-oxochroman-2-carboxylic acid + (R)-Methyl ester

Reaction Parameter Value
EnzymeEstS (Geobacillus thermocatenulatus)
Solvent SystemAqueous–toluene biphasic
Temperature40°C
Enantiomeric Excess (ee)>99% (S)-isomer

This method replaces traditional chemical resolution, achieving higher yields (93.5% total mole yield) and reduced environmental impact .

Amidation

The carboxylic acid reacts with amines to form amides, a common step in prodrug synthesis.

Example Reaction
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid + NH₃ → (S)-6-Fluoro-4-oxochroman-2-carboxamide

Reaction Parameter Value
ReagentThionyl chloride (SOCl₂)
SolventTetrahydrofuran (THF)
Temperature0°C → Room temperature
Yield75–80%

Amidation enhances metabolic stability in vivo, making derivatives suitable for prolonged therapeutic effects.

Nucleophilic Addition to Ketone

The 4-oxo group participates in nucleophilic additions, such as Grignard reactions, to form tertiary alcohols.

Example Reaction
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid + CH₃MgBr → (S)-6-Fluoro-4-(hydroxyethyl)chroman-2-carboxylic acid

Reaction Parameter Value
SolventDiethyl ether
Temperature−78°C → Room temperature
WorkupAcidic (HCl)
Yield65–70%

This reaction introduces alkyl chains, modulating the compound’s solubility and target affinity.

Decarboxylation

Under high temperatures or basic conditions, the carboxylic acid group undergoes decarboxylation to form CO₂ and a hydrocarbon derivative.

Example Reaction
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid → 6-Fluoro-4-oxochroman + CO₂

Reaction Parameter Value
CatalystCu/Quinoline
Temperature200–220°C
Yield50–55%

Decarboxylation is less common in pharmaceutical synthesis due to structural instability but is utilized in niche industrial processes.

Crystallization and Stability

The compound exhibits high crystallinity, with hydrogen bonds (O–H⋯O) and C–H⋯π interactions stabilizing its structure.

Crystal Property Value
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.347 Å, b = 12.748 Å, c = 12.785 Å
Hydrogen Bond Length (O–H⋯O)1.84 Å

Crystallographic studies confirm the envelope conformation of the dihydropyranone ring, critical for its interactions in biological systems .

科学的研究の応用

Pharmaceutical Applications

(S)-6-Fluoro-4-oxochroman-2-carboxylic acid serves as a key intermediate in the synthesis of several pharmaceuticals, particularly those targeting metabolic disorders and cardiovascular diseases.

Synthesis of Fidarestat

One of the most notable applications of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid is its role in synthesizing Fidarestat, a drug that inhibits aldose reductase. This enzyme is implicated in diabetic complications, making Fidarestat a critical therapeutic agent for managing diabetes-related conditions . The compound's optically active form is essential for achieving the desired biological activity.

Cardiovascular Drugs

The chroman structural unit, which includes (S)-6-Fluoro-4-oxochroman-2-carboxylic acid, is prevalent in various cardiovascular medications. These drugs often target hypertension and heart failure, showcasing the compound's potential in treating serious health conditions .

Synthesis Methodologies

The preparation of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid can be achieved through several synthetic routes, each offering different advantages in terms of yield and environmental impact.

Chemical Resolution

Traditionally, (S)-6-Fluoro-4-oxochroman-2-carboxylic acid has been produced via chemical resolution methods. However, these methods often result in low yields and significant waste products .

Enzymatic Resolution

Recent advancements have introduced enzymatic resolution methods using esterases from Geobacillus thermocatenulatus. This approach allows for high enantiomeric excess (ee) values (>99% for (S)-configuration) and significantly reduces environmental impact compared to traditional methods . The sequential biphasic batch resolution technique further enhances productivity by allowing continuous substrate addition while maintaining high purity levels.

Case Study on Enzymatic Resolution

A study demonstrated the efficacy of using two esterases for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate. This method yielded (S)- and (R)-6-fluoro-chroman-2-carboxylic acids with high ee values within a short time frame, showcasing the potential for industrial application .

EnzymeConfigurationEnantiomeric Excess (%)Yield (%)
EstS(S)>9993.5
EstR(R)95–9693.5

Synthesis Method Comparison

A comparative analysis of traditional and enzymatic synthesis methods reveals significant differences in yield and environmental impact:

MethodYield (%)Environmental Impact
Traditional ChemicalLowHigh
Enzymatic ResolutionHighLow

作用機序

類似化合物の比較

類似化合物

    6-フルオロ-4-オキソクロマン-2-カルボン酸: ((S)-配置なし)

  • 4-オキソ-2-カルボキシクロマン
  • 6-フルオロ-2-カルボキシクロマン

独自性

(S)-6-フルオロ-4-オキソクロマン-2-カルボン酸は、その特定の立体化学のためにユニークです。これは、その生物学的活性と分子標的との相互作用に大きな影響を与える可能性があります。フッ素原子の存在は、その安定性と親油性を高め、創薬において貴重な化合物となっています。

類似化合物との比較

Structural Analogues

Key structural analogues differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties.

Compound Name Substituents/Modifications Key Differences vs. (S)-6-Fluoro-4-oxochroman-2-carboxylic Acid Biological Relevance References
6-Fluorochroman-2-carboxylic acid No 4-oxo group Lacks ketone at C4; reduced electron-withdrawing effects Lower aldose reductase affinity
(R)-6-Fluorochroman-2-carboxylic acid R-enantiomer Opposite stereochemistry at C2; inactive in Fidarestat synthesis Demonstrates enantioselectivity
6-Bromo-4-oxochroman-2-carboxylic acid Bromine instead of fluorine at C6 Larger halogen increases lipophilicity and steric hindrance Potential altered pharmacokinetics
6-Methoxychroman-2-carboxylic acid Methoxy group at C6 Electron-donating group reduces acidity and reactivity Unlikely aldose reductase inhibition

Key Observations :

  • The 4-oxo group in the title compound enhances electrophilicity, facilitating nucleophilic reactions during Fidarestat synthesis .
  • Fluorine at C6 improves binding via hydrophobic interactions and electron-withdrawing effects, critical for enzyme inhibition .
  • Enantiomeric purity is essential: The (S)-configuration aligns with Fidarestat’s pharmacophore, whereas the (R)-form is inactive .
Pharmacological Activity
  • Fidarestat Precursor: The title compound’s fluorine and oxo groups are indispensable for Fidarestat’s IC₅₀ of 35 nM against aldose reductase, surpassing non-fluorinated or non-ketonic analogues .
  • 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (CAS 53188-07-1): Lacks fluorine and ketone, rendering it ineffective in enzyme inhibition despite antioxidant properties .
Physicochemical Properties
Property (S)-6-Fluoro-4-oxochroman-2-carboxylic Acid 6-Bromo-4-oxochroman-2-carboxylic Acid 6-Fluorochroman-2-carboxylic Acid
Molecular Weight (g/mol) 210.16 279.07 196.16
Melting Point (°C) 176 (dec.) Not reported Not reported
LogP 1.24 ~2.1 (estimated) 1.02
PSA (Ų) 63.6 63.6 57.5

Notes:

  • Polar Surface Area (PSA) differences influence solubility and bioavailability.

生物活性

(S)-6-Fluoro-4-oxochroman-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of diabetes treatment and anticancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of (S)-6-Fluoro-4-oxochroman-2-carboxylic Acid

Chemical Properties:

  • Molecular Formula: C10H7FO4
  • CAS Number: 118803-69-3
  • IUPAC Name: (S)-6-Fluoro-4-oxochroman-2-carboxylic acid

This compound is structurally related to other chroman derivatives and has been studied for its role as an intermediate in synthesizing various biologically active compounds, including Fidarestat, which is known for its aldose reductase inhibition.

Biological Activities

  • Aldose Reductase Inhibition:
    • (S)-6-Fluoro-4-oxochroman-2-carboxylic acid has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This inhibition can help mitigate the effects of hyperglycemia by preventing the conversion of glucose to sorbitol, thus reducing osmotic and oxidative stress in tissues affected by diabetes .
  • Anticancer Properties:
    • The compound exhibits promising anticancer activity. Research indicates that the presence of a fluoro substituent enhances the antiproliferative potential against various cancer cell lines. For instance, derivatives with similar structures have shown significant activity against vascular endothelial growth factor (VEGF) induced tube formation, which is crucial for tumor growth and metastasis .
  • Antioxidant Activity:
    • Coumarin derivatives, including (S)-6-fluoro-4-oxochroman-2-carboxylic acid, have demonstrated antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage .

The mechanism through which (S)-6-fluoro-4-oxochroman-2-carboxylic acid exerts its biological effects includes:

  • Enzyme Inhibition: By inhibiting aldose reductase, it reduces the accumulation of sorbitol in cells, thereby alleviating osmotic stress.
  • Redox Cycling: Similar to other naphthoquinones, this compound may undergo redox cycling, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of (S)-6-fluoro-4-oxochroman-2-carboxylic acid is closely linked to its structural features:

  • The fluorine atom enhances lipophilicity and electron-withdrawing properties, which are critical for increasing potency against biological targets.
Substituent Effect on Activity
FluorineIncreases lipophilicity and potency
Hydroxyl groupEnhances antioxidant properties

Case Study 1: Aldose Reductase Inhibition

In a study focused on synthesizing Fidarestat, (S)-6-fluoro-4-oxochroman-2-carboxylic acid was shown to effectively inhibit aldose reductase with a strong binding affinity. The study detailed the synthesis pathway and characterized the compound's crystal structure, confirming its potential as a therapeutic agent for diabetic complications .

Case Study 2: Anticancer Activity

Research investigating various coumarin derivatives found that compounds structurally related to (S)-6-fluoro-4-oxochroman-2-carboxylic acid exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of the chroman ring system in enhancing antitumor activity and suggested further exploration into fluorinated derivatives for improved efficacy .

Q & A

Q. What are the established synthetic routes for (S)-6-Fluoro-4-oxochroman-2-carboxylic acid, and what are their key intermediates?

The synthesis typically involves oxidation of (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluoro-chroman-4-one using lead tetraacetate in anhydrous benzene, followed by hydrolysis and crystallization. Key intermediates include the dihydroxyethyl precursor, with the final step yielding an 83% crystallized product via acidification and extraction . Alternative routes described in patents involve stereoselective reduction or enzymatic resolution to achieve the (S)-enantiomer .

Q. How does the crystal structure of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid influence its reactivity and intermolecular interactions?

The dihydropyranone ring adopts an envelope conformation, with the asymmetric carbon in the flap position. Hydrogen bonds (O—H⋯O) and C—H⋯π interactions stabilize zigzag chains along the [100] crystallographic axis, which may affect solubility and packing in solid-state reactions .

Q. What analytical techniques are critical for confirming enantiomeric purity and structural integrity?

Single-crystal X-ray diffraction (SC-XRD) is definitive for structural confirmation, with refinement parameters such as R=0.027R = 0.027 and wR=0.073wR = 0.073 ensuring accuracy . Chiral HPLC or polarimetry should supplement XRD to verify enantiomeric excess, especially when synthesizing intermediates for pharmaceuticals like Fidarestat .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., racemization or fluorinated byproducts)?

Key variables include:

  • Solvent choice : Anhydrous benzene minimizes hydrolysis side reactions during oxidation .
  • Temperature control : Maintaining 323–333 K during hydrolysis prevents thermal degradation .
  • Catalyst screening : Patents suggest exploring alternative oxidizing agents (e.g., TEMPO/oxone systems) to replace lead tetraacetate for greener synthesis .

Q. How should researchers resolve discrepancies between computational predictions and experimental spectral data (e.g., NMR or IR)?

  • Validation protocols : Cross-check computed spectra (DFT or molecular dynamics) with experimental data under standardized conditions (e.g., solvent, temperature).
  • Error analysis : Account for crystal packing effects (e.g., hydrogen bonding in XRD) that may deviate from gas-phase computational models .

Q. What is the mechanistic role of the fluorine substituent in modulating bioactivity, particularly in aldose reductase inhibition?

The 6-fluoro group enhances electron-withdrawing effects, stabilizing the enolate intermediate during enzyme binding. This increases affinity for aldose reductase’s active site, as demonstrated in Fidarestat’s preclinical studies .

Q. How can computational modeling improve the design of derivatives with enhanced pharmacokinetic properties?

  • Docking studies : Use the crystal structure (PDB-derived coordinates) to model interactions with aldose reductase (PDB: 1AH3).
  • QSAR analysis : Correlate substituent effects (e.g., fluorine position, carboxylic acid pKa) with inhibition constants (KiK_i) .

Q. What experimental conditions destabilize (S)-6-Fluoro-4-oxochroman-2-carboxylic acid, and how can stability be monitored?

  • pH sensitivity : Acidic conditions (pH < 2) may protonate the carboxylate, reducing solubility. Monitor via UV-Vis or LC-MS during storage .
  • Thermal degradation : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track decomposition .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。